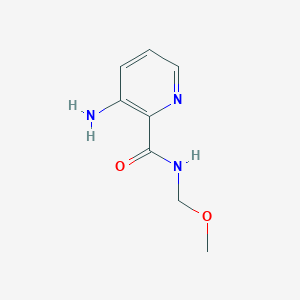
3-Amino-N-(methoxymethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(methoxymethyl)picolinamide is an organic compound belonging to the picolinamide family It features a picolinamide core with an amino group at the 3-position and a methoxymethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(methoxymethyl)picolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinamide, which is commercially available or can be synthesized from picolinic acid.
Amination: The 3-position of the picolinamide is aminated using reagents such as ammonia or amines under suitable conditions, often involving catalysts or high temperatures.
Methoxymethylation: The final step involves the introduction of the methoxymethyl group. This can be achieved using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-(methoxymethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-N-(methoxymethyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including ligands for metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(methoxymethyl)picolinamide depends on its application:
Enzyme Inhibition: It may act by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its effects. The exact pathways involved would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinamide: The parent compound without the amino and methoxymethyl groups.
3-Aminopicolinamide: Lacks the methoxymethyl group.
N-(Methoxymethyl)picolinamide: Lacks the amino group.
Uniqueness
3-Amino-N-(methoxymethyl)picolinamide is unique due to the presence of both the amino and methoxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3-amino-N-(methoxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-5-11-8(12)7-6(9)3-2-4-10-7/h2-4H,5,9H2,1H3,(H,11,12) |
Clé InChI |
IIDSUCXUEWITMG-UHFFFAOYSA-N |
SMILES canonique |
COCNC(=O)C1=C(C=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


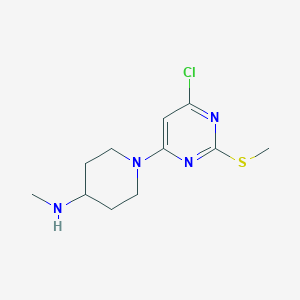


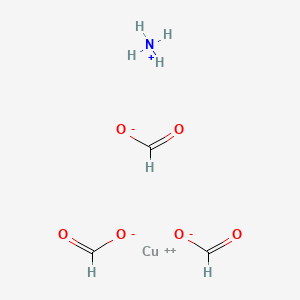
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)


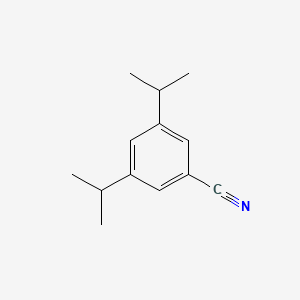
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
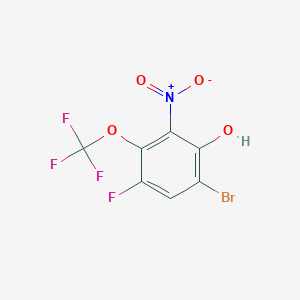
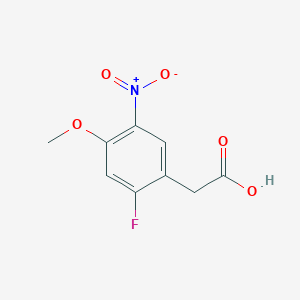
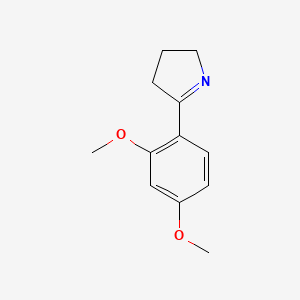
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)
